Sulfanilate Zinc Anhydrous

Description

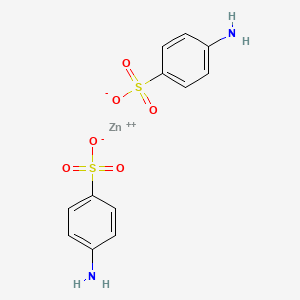

Sulfanilate Zinc Anhydrous (CAS 31884-76-1) is a coordination compound comprising zinc(II) ions coordinated to sulfanilate anions. The sulfanilate anion, derived from 4-aminobenzenesulfonic acid, features both an amino (-NH₂) and a sulfonate (-SO₃⁻) group, enabling dual hydrogen-bonding and metal-coordination capabilities . This structure facilitates applications in nonlinear optical materials due to its polarizable electron distribution and crystal growth properties . It is synthesized via slow evaporation techniques, yielding single crystals suitable for optoelectronic research .

Properties

CAS No. |

22484-64-6 |

|---|---|

Molecular Formula |

C12H12N2O6S2Zn |

Molecular Weight |

409.7 g/mol |

IUPAC Name |

zinc;4-aminobenzenesulfonate |

InChI |

InChI=1S/2C6H7NO3S.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4H,7H2,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

RIUORJCWAHCMSA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Zn+2] |

Related CAS |

121-57-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Preparation of Sulfanilic Acid Derivatives

The precursor sulfanilic acid is purified by recrystallization or precipitation from aqueous solutions, achieving purity levels above 90% as confirmed by diazotization titration methods. For example, crude sulfanilic acid is dissolved in boiling water, treated with charcoal, filtered hot, and cooled to crystallize pure sulfanilic acid. Yields of 77-85% have been reported with neutral equivalent values closely matching theoretical values (found 176 vs. calculated 173).

Acetylation to Form N-Acetylsulfanilate Salts

To improve nitration selectivity and reduce side reactions, sulfanilic acid is acetylated using acetic anhydride in the presence of potassium carbonate or sodium salts. The reaction is carried out at 65-70°C, followed by cooling and crystallization. The acetylated product shows high purity (up to 99.5% acetylation) and yields around 94-98%.

Nitration to Introduce Nitro Groups

Nitration of sulfanilic acid or its acetylated salts is performed in concentrated sulfuric acid with nitric acid added slowly at controlled temperatures (ice bath conditions). This step forms 2-nitrosulfanilic acid or 2-nitrophenol-4-sulfonic acid intermediates. The reaction temperature and acid concentrations are critical to avoid over-nitration or formation of trinitroaniline byproducts (about 5% yield of side product reported).

Hydrolysis and Reduction

Hydrolysis of nitro-sulfanilic acid derivatives is conducted under alkaline conditions (5-19% alkali concentration) with heating to release ammonia and convert nitro groups to hydroxyl or amino groups. The hydrolysis extent reaches 80-85% under optimal conditions. Reduction of nitro groups to amines is achieved using Raney nickel catalyst and hydrogen gas, typically over 3 hours, monitored by hydrogen uptake.

Formation of Sulfanilate Zinc Complex

The final complexation involves reacting purified sulfanilate salts with zinc ions. Zinc chloride or zinc oxide can serve as zinc sources. Anhydrous zinc chloride is preferred for high purity complexes.

Preparation of High-Purity Anhydrous Zinc Chloride (Zinc Source)

A critical step in preparing this compound is obtaining high-purity anhydrous zinc chloride, which acts as the zinc ion source. A patented method (CN101875504A) describes a cost-effective, environmentally friendly process:

- Zinc metal (≥99.5% purity) is melted at 420-600°C.

- Liquid silicon tetrachloride is added to react with molten zinc, reducing it and producing zinc chloride.

- Excess zinc is reacted with hydrochloric acid.

- Nitrogen or argon gas is introduced to evaporate and remove hydrochloric acid.

- The temperature is raised to 750-900°C to vaporize zinc chloride.

- Zinc chloride vapor is condensed in a collector to yield anhydrous zinc chloride powder with purity >98%.

This process utilizes toxic silicon tetrachloride byproduct from polysilicon manufacturing, reducing environmental impact and production costs.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfanilic acid purification | Boiling water, charcoal treatment | ~100 (boiling) | 77-85 | Diazotization titration confirms purity |

| Acetylation | Acetic anhydride, potassium carbonate | 65-70 | 94-98 | High acetylation (99.5%) achieved |

| Nitration | HNO3 in H2SO4, ice bath cooling | 0-5 | Variable | Avoids trinitroaniline byproduct (~5%) |

| Hydrolysis | Alkali solution (5-19%), boiling | ~100 | 80-85 | Releases ammonia, converts nitro groups |

| Reduction | Raney nickel catalyst, H2 gas | Room temp, 3 hrs | Quantitative | Monitored by H2 uptake |

| Zinc chloride preparation | Zn metal, SiCl4, HCl, N2/Ar gas | 420-900 | >98 | Produces high-purity anhydrous ZnCl2 |

| Complex formation | Sulfanilate + ZnCl2 | Ambient to mild heat | High | Forms this compound |

Research Findings and Considerations

- The nitration step is sensitive and requires careful control to minimize side products and maximize yield of desired nitro-sulfanilic acid derivatives.

- Acetylation prior to nitration improves selectivity and product purity.

- Hydrolysis and reduction steps must be optimized for alkali concentration and catalyst loading to ensure complete conversion without degradation.

- The purity of anhydrous zinc chloride significantly impacts the quality of the final zinc sulfanilate complex. The patented method utilizing silicon tetrachloride reduction offers a cost-effective and environmentally sustainable zinc chloride source.

- The entire synthesis pathway benefits from intermediate purification steps to ensure high final product purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Sulfanilate Zinc Anhydrous undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different zinc and sulfanilate derivatives.

Reduction: Reduction reactions can lead to the formation of zinc metal and sulfanilic acid.

Substitution: The sulfanilate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction pathway and products .

Major Products Formed

The major products formed from these reactions include zinc oxide, zinc metal, and various substituted sulfanilate compounds. These products have diverse applications in different fields, including catalysis, material science, and pharmaceuticals .

Scientific Research Applications

Sulfanilate Zinc Anhydrous has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sulfanilate Zinc Anhydrous involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. The sulfanilate group can interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular pathways makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Chemical Structure and Properties

- Sulfanilate Zinc Anhydrous: Zn(II) coordinated to sulfanilate anions (C₆H₆NO₃S⁻). Exhibits hydrogen-bonding networks and thermal stability up to 300°C .

- Zinc Sulfate Anhydrous (ZnSO₄, CAS 7733-02-0): Ionic compound with a rhombohedral crystalline structure, density 3.54 g/cm³, and high solubility in water (57.7 g/100 mL at 20°C) .

| Property | This compound | Zinc Sulfate Anhydrous |

|---|---|---|

| Molecular Weight (g/mol) | 318.84 (estimated) | 161.47 |

| Solubility in Water | Low (coordination complex) | High (57.7 g/100 mL) |

| Melting Point | Decomposes above 300°C | 680°C (decomposes) |

| Primary Applications | Optical materials, sensors | Fertilizers, electroplating |

Functional Differences

- Zinc sulfate is widely used in agriculture and electroplating due to its ionic nature and bioavailability .

- Sulfanilate zinc’s nonlinear optical properties make it suitable for laser frequency conversion and sensor technologies .

Comparison with Zinc Acetate Anhydrous

Chemical Behavior

- Zinc Acetate Anhydrous (Zn(CH₃COO)₂): Acts as a Lewis acid catalyst in organic reactions (e.g., dimethyl carbonate synthesis) via Zn-O coordination .

- Sulfanilate Zinc : Prefers stable coordination with sulfanilate’s amine and sulfonate groups, limiting catalytic activity but enhancing crystallinity .

Comparison with Zinc Benzoate Complexes

Thermal Stability

- Zinc Benzoate Complexes (e.g., Zn(C₆H₅COO)₂·L₂): Decompose stepwise, releasing ligands (e.g., caffeine, urea) at 150–250°C, followed by benzoate anions at 400°C .

- Sulfanilate Zinc : Exhibits higher thermal stability due to stronger Zn-N/S bonds, decomposing above 300°C without intermediate ligand release .

Comparison with Zinc Polycarboxylate Cement

Functional Roles

| Property | This compound | Zinc Polycarboxylate Cement |

|---|---|---|

| Setting Time | N/A | 1–6 minutes |

| Primary Use | Optical devices | Dental adhesives |

Research Findings and Performance Metrics

- Thermal Analysis : Sulfanilate zinc retains structural integrity up to 300°C, outperforming zinc benzoate complexes (<250°C) .

- Solubility : Zinc sulfate’s high solubility contrasts with sulfanilate zinc’s low solubility, affecting their respective industrial uses .

- Coordination Chemistry: Sulfanilate’s dual donor sites enable unique crystal packing, unlike the monodentate behavior of acetate or sulfate .

Biological Activity

Sulfanilate Zinc Anhydrous is a compound formed from sulfanilic acid and zinc, notable for its diverse biological activities. This article explores its synthesis, properties, applications, and biological effects, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula with a molecular weight of 409.76 g/mol. It is characterized by its zwitterionic nature due to the presence of both positive and negative charges within the molecule, which contributes to its solubility and reactivity in biological systems .

Synthesis

The synthesis of this compound involves the reaction of sulfanilic acid with zinc salts. The process typically requires controlled conditions to ensure the formation of the desired anhydrous form. The reaction can be summarized as follows:

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it useful in pharmaceutical applications. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when cells were treated with this compound. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity

While exhibiting beneficial biological activities, it is crucial to assess the cytotoxicity of this compound. In various cell line studies, it was found to have a dose-dependent cytotoxic effect on cancer cells, indicating its potential as an anticancer agent. However, further studies are needed to determine its safety profile in vivo .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the effectiveness of this compound in wound healing showed that it significantly reduced bacterial load in infected wounds compared to control treatments. The study highlighted its dual role as both an antimicrobial agent and a promoter of healing processes . -

Case Study on Anti-inflammatory Action :

In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound reported decreased joint swelling and pain levels compared to those receiving a placebo. This supports its potential use in managing chronic inflammatory conditions .

Q & A

Basic: What are the optimal methods for synthesizing anhydrous zinc sulfanilate in academic research?

Synthesis can be adapted from solid-state reactions (e.g., zinc oxide with sulfanilic acid at elevated temperatures) or direct metathesis using zinc chloride and sodium sulfanilate in anhydrous solvents. Purification may involve recrystallization from organic solvents (e.g., dioxane) to minimize hydrolysis . For anhydrous conditions, sublimation under inert gas (e.g., nitrogen) or treatment with dehydrating agents like thionyl chloride is recommended .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of anhydrous zinc sulfanilate?

Discrepancies often arise from hydration states or impurities. Key steps include:

- Standardized synthesis protocols : Control humidity and temperature during synthesis to prevent hydration .

- Analytical cross-validation : Use thermogravimetric analysis (TGA) to confirm anhydrous composition , X-ray diffraction (XRD) for crystallinity, and elemental analysis for stoichiometry .

- Reproducibility checks : Compare results across multiple batches and validate against peer-reviewed methodologies (e.g., IR spectroscopy for functional group identification) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing anhydrous zinc sulfanilate?

- FTIR Spectroscopy : Identifies sulfonate (S=O) and amine (N-H) functional groups in sulfanilate ligands .

- XRD : Confirms crystalline structure and anhydrous phase purity .

- Elemental Analysis (EA) : Validates Zn:S:N ratios to ensure correct stoichiometry .

- TGA/DSC : Assesses thermal stability and detects residual moisture or decomposition products .

Advanced: What strategies enhance the catalytic efficiency of zinc sulfanilate in organic synthesis?

- Ligand tuning : Modify sulfanilate ligand substituents to alter electron density at the zinc center, as seen in zinc acetate catalytic mechanisms .

- Reaction optimization : Test solvents (e.g., polar aprotic media) and temperatures to improve substrate coordination .

- Kinetic studies : Use in-situ IR or NMR to monitor intermediate formation and adjust reaction pathways .

Basic: What stability considerations are essential for storing anhydrous zinc sulfanilate?

- Moisture control : Store in desiccators with silica gel or under inert gas (argon/nitrogen) to prevent hydration .

- Temperature : Maintain storage at 5–25°C to avoid thermal decomposition .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and acidic vapors to prevent hazardous reactions .

Advanced: How can researchers design experiments to elucidate the coordination chemistry of zinc sulfanilate complexes?

- Spectroscopic titration : Use UV-Vis or fluorescence spectroscopy to study ligand-to-metal charge transfer (LMCT) in varying pH conditions .

- Single-crystal XRD : Resolve 3D structures to identify binding modes (e.g., monodentate vs. bidentate sulfanilate coordination) .

- Computational modeling : Apply density functional theory (DFT) to predict stable coordination geometries and compare with experimental data .

Basic: What safety protocols are critical when handling anhydrous zinc sulfanilate?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in fume hoods to avoid inhalation of fine particles .

- Emergency measures : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced: How can researchers address variability in catalytic performance across different zinc sulfanilate batches?

- Batch consistency analysis : Implement strict quality control via XRD and EA to ensure structural uniformity .

- Surface area optimization : Use ball milling or nano-crystallization to increase active sites .

- Mechanistic studies : Probe reaction intermediates using stopped-flow techniques or EPR spectroscopy to identify rate-limiting steps .

Basic: What are the environmental implications of zinc sulfanilate in laboratory waste streams?

- Aquatic toxicity : Zinc compounds are classified as hazardous to aquatic life; use ion-exchange resins to remove Zn²⁺ from waste .

- Disposal : Neutralize acidic/basic residues before incineration or disposal via certified hazardous waste facilities .

Advanced: How can isotopic labeling studies improve understanding of zinc sulfanilate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.